An In-Depth Technical Guide to 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine, a substituted biphenyl compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its potential applications, particularly in the realm of drug discovery.
Core Chemical and Physical Properties
3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine, with the CAS number 136649-25-7, is a solid at room temperature. Its core structure consists of a biphenyl backbone, which is functionalized with an amine group, a nitro group, and a bromine atom. This unique combination of functional groups imparts specific chemical and physical characteristics that are of interest to researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉BrN₂O₂ | [1] |
| Molecular Weight | 293.12 g/mol | [1] |
| CAS Number | 136649-25-7 | |
| Appearance | Solid | |
| Melting Point | 100 °C | |
| Boiling Point | 390.6 ± 42.0 °C at 760 mmHg | |
| Purity | Typically ≥96% |
Solubility Profile:
While quantitative solubility data is not extensively available, based on the behavior of analogous aromatic compounds, 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine is expected to exhibit moderate to good solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Its solubility in water is anticipated to be low due to the predominantly hydrophobic biphenyl core.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the phenyl ring will likely appear as a multiplet in the range of 7.3-7.6 ppm. The two protons on the substituted ring will be influenced by the electron-withdrawing nitro group and the electron-donating amine group, as well as the bromine atom, leading to shifts in the aromatic region. The amine protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display twelve distinct signals corresponding to the carbon atoms in the biphenyl system. The carbons attached to the nitro group and bromine will be significantly shifted. Aromatic carbons typically resonate between 110 and 160 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:
-
N-H stretching of the primary amine, appearing as two bands in the region of 3300-3500 cm⁻¹.
-
N-O stretching of the aromatic nitro group, with asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
-
C-N stretching of the aromatic amine.
-
C-Br stretching in the lower frequency region.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry:
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (293.12 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity.
Synthesis and Reactivity
The synthesis of 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for the creation of biaryl compounds.[2]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura coupling.
Detailed Synthetic Protocol (Exemplary):
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-nitroaniline (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Reactivity Insights:
The chemical reactivity of 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine is dictated by its three key functional groups:
-
Aromatic Amine: The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is a weakly basic group due to the electron-withdrawing effects of the nitro group and the biphenyl system.
-
Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amine group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), offering a pathway to synthesize diamino-biphenyl derivatives.
-
Bromo Group: The bromine atom can participate in further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of additional substituents and the synthesis of more complex poly-aryl systems.
Applications in Drug Discovery and Medicinal Chemistry
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] The specific functionalization of 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine makes it a valuable building block for the synthesis of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The three distinct functional groups provide orthogonal handles for chemical modification, enabling the creation of diverse chemical libraries for high-throughput screening.
-
Modulation of Pharmacokinetic Properties: The presence of the bromo and nitro groups can influence the lipophilicity and metabolic stability of drug candidates, which are critical pharmacokinetic parameters.
-
Potential for Novel Anti-infective and Anti-cancer Agents: Biphenyl derivatives have shown promise as anti-infective and anti-cancer agents. The specific electronic and steric properties of this compound could be exploited to design inhibitors of key enzymes or protein-protein interactions.
Safety and Handling
As with all chemical reagents, 3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles with side shields
-
Chemical-resistant gloves
-
Laboratory coat
Handling and Storage:
Store in a tightly sealed container in a cool, dry place, protected from light.
First Aid Measures: [4]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine is a strategically functionalized building block with considerable potential for the synthesis of complex organic molecules. Its biphenyl core, combined with the reactive handles of the amine, nitro, and bromo groups, makes it a valuable tool for researchers in drug discovery and materials science. While further experimental characterization is warranted, the information presented in this guide provides a solid foundation for its use in the laboratory.
References
- Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Toronto.
- University of Wisconsin-Madison. (n.d.).
- Thermo Fisher Scientific. (2014).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Nitro-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling.
- MDPI. (2026). Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. Pharmaceuticals.
- Thermo Fisher Scientific. (n.d.).
- The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
- ResearchGate. (n.d.).
- PMC. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity.
-
PubChem. ar-Bromo-ar-nitrobenzenamine. Available from: [Link]
- PMC. (2024).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Macmillan Group. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society.
- MDPI. (2022). Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. Pharmaceuticals.
- Missouri S&T. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535 - PubChem [pubchem.ncbi.nlm.nih.gov]
